

# AUZ454: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AUZ454, also known as K03861, is a potent small molecule inhibitor that has been characterized primarily as a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). However, recent evidence from live-cell assays has revealed a more nuanced selectivity profile, identifying AUZ454 as a highly selective chemical probe for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This dual specificity has significant implications for its therapeutic potential and its use as a tool compound in research. This technical guide provides an in-depth overview of the target specificity and selectivity of AUZ454, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

## **Target Profile and Binding Affinity**

AUZ454 is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This mode of inhibition often leads to higher selectivity compared to type I inhibitors that target the highly conserved ATP-binding pocket of active kinases.

## **On-Target Activity**



Initial characterization of AUZ454 identified CDK2 as a primary target. Subsequent studies in live cells have highlighted its potent inhibition of CDK8 and CDK19.

Table 1: Biochemical Binding Affinity of AUZ454 for CDK2 Variants

| Target             | Binding Constant (Kd) in nM | Assay Type      |
|--------------------|-----------------------------|-----------------|
| Wild-Type CDK2     | 50                          | Cell-free assay |
| CDK2 (C118L)       | 18.6                        | Cell-free assay |
| CDK2 (A144C)       | 15.4                        | Cell-free assay |
| CDK2 (C118L/A144C) | 9.7                         | Cell-free assay |

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Cellular Target Engagement of AUZ454 (K03861)

| Target | IC50 in nM | Assay Type                                |
|--------|------------|-------------------------------------------|
| CDK8   | 1          | NanoBRET Target<br>Engagement (Live Cell) |
| CDK19  | 2          | NanoBRET Target<br>Engagement (Live Cell) |

This data highlights the potent intracellular activity of AUZ454 against CDK8 and CDK19, suggesting these may be its primary targets in a cellular context.[7]

## **Kinase Selectivity**

While a comprehensive public kinome scan with IC50 values for AUZ454 is not readily available, live-cell target engagement studies have demonstrated its high selectivity for CDK8 and CDK19 over other CDKs, including CDK2.[7] The potent, nanomolar inhibition of CDK8 and CDK19 with a greater than 10-fold selectivity over CDK1/2 in a cellular context suggests that AUZ454 can be utilized as a selective chemical probe for the Mediator kinases.[7]



## **Off-Target Profile**

There is currently no publicly available data on the screening of AUZ454 against a broad panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, or other enzyme families. Such profiling is essential for a complete understanding of its off-target liabilities and overall safety profile.

## **Signaling Pathways Modulated by AUZ454**

Given its potent activity against both CDK2 and CDK8/19, AUZ454 is expected to modulate distinct downstream signaling pathways.

## **CDK2 Signaling Pathway**

CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression in the cell cycle. A primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication and cell cycle progression. Inhibition of CDK2 by AUZ454 would be expected to prevent Rb phosphorylation, leading to G1 cell cycle arrest.

CDK2 Signaling Pathway and the Point of AUZ454 Inhibition.

## **CDK8/19 Signaling Pathway**

CDK8 and CDK19 are components of the Mediator complex, a large multi-protein assembly that regulates the function of RNA Polymerase II (Pol II). As part of the CDK module of the Mediator complex, CDK8 and CDK19 can phosphorylate the C-terminal domain of Pol II, as well as various transcription factors, thereby modulating gene expression. One key downstream target of CDK8 is the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1). Phosphorylation of STAT1 on serine 727 by CDK8 is required for its full transcriptional activity in response to interferon-gamma (IFNy). Inhibition of CDK8/19 by AUZ454 would therefore be expected to suppress the expression of IFNy-responsive genes.





Click to download full resolution via product page

CDK8/19 Signaling Pathway and the Point of AUZ454 Inhibition.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the specificity and selectivity of AUZ454.

## Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.





Click to download full resolution via product page

Workflow for the ADP-Glo $^{\text{TM}}$  Kinase Assay.

#### Materials:

- Purified recombinant kinase (e.g., CDK2/Cyclin A)
- Kinase-specific substrate
- ATP



- AUZ454 (or other test compound)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well white assay plates

- Prepare Reagents:
  - Prepare a serial dilution of AUZ454 in an appropriate buffer (e.g., kinase buffer with DMSO).
  - Prepare a solution of the kinase and its substrate in kinase buffer.
  - Prepare an ATP solution at the desired concentration (typically at or near the Km for the kinase).
- · Kinase Reaction:
  - To each well of the assay plate, add the kinase/substrate solution.
  - Add the serially diluted AUZ454 or vehicle control (DMSO).
  - Initiate the reaction by adding the ATP solution.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion:
  - Add ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Detection:
  - Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP, and simultaneously catalyze a luciferase reaction to produce a



luminescent signal.

- Incubate at room temperature for 30-60 minutes.
- · Data Acquisition:
  - Measure the luminescence using a plate reader.
  - The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of AUZ454.
- Data Analysis:
  - Calculate the percent inhibition for each concentration of AUZ454 relative to the vehicle control.
  - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cellular Proliferation Assay (CCK-8 Assay)**

This colorimetric assay measures cell viability and proliferation based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.





Click to download full resolution via product page

Workflow for the CCK-8 Cell Proliferation Assay.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- AUZ454
- Cell Counting Kit-8 (CCK-8)



- 96-well clear cell culture plates
- Microplate reader

- Cell Seeding:
  - · Harvest and count cells.
  - Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100
    μL of complete medium.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare a serial dilution of AUZ454 in complete medium.
  - Remove the medium from the wells and replace it with 100 μL of medium containing the different concentrations of AUZ454 or vehicle control.
  - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- CCK-8 Reaction:
  - Add 10 μL of CCK-8 solution to each well.
  - Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition:
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.



 Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

## Intracellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a compound to a target protein within living cells using Bioluminescence Resonance Energy Transfer (BRET).



Click to download full resolution via product page

Workflow for the NanoBRET™ Target Engagement Assay.



#### Materials:

- HEK293 cells (or other suitable cell line)
- Expression vector for the target kinase fused to NanoLuc® luciferase
- NanoBRET™ fluorescent tracer specific for the kinase family
- AUZ454
- NanoBRET™ Nano-Glo® Substrate
- 96-well white assay plates

- Cell Transfection and Seeding:
  - Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
  - Seed the transfected cells into a 96-well plate.
- Compound and Tracer Addition:
  - Prepare a serial dilution of AUZ454.
  - Add the diluted AUZ454 or vehicle control to the wells.
  - Add the NanoBRET™ tracer to all wells at a predetermined concentration.
  - Incubate for a specified time (e.g., 2 hours) at 37°C.
- Signal Detection:
  - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
  - Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRETcapable plate reader.



- Data Analysis:
  - Calculate the BRET ratio (acceptor emission / donor emission).
  - AUZ454 binding to the NanoLuc®-kinase will displace the tracer, leading to a decrease in the BRET signal.
  - Plot the BRET ratio versus the log of the inhibitor concentration and fit the data to a doseresponse curve to determine the cellular IC50 value.

## **Western Blot Analysis of Downstream Signaling**

This technique is used to detect changes in the phosphorylation status of downstream targets of CDK2 (e.g., Rb) and CDK8/19 (e.g., STAT1).

#### Materials:

- Cell line of interest
- AUZ454
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes and transfer apparatus
- Chemiluminescent substrate and imaging system

- · Cell Treatment and Lysis:
  - Treat cells with AUZ454 at various concentrations and time points.



- Wash cells with ice-cold PBS and lyse with lysis buffer.
- · Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
  - Transfer the separated proteins to a membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins).
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:
  - Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis:
  - Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

## Conclusion

AUZ454 is a potent kinase inhibitor with a complex and highly interesting selectivity profile. While initially characterized as a CDK2 inhibitor, compelling evidence from live-cell assays indicates that its primary intracellular targets are CDK8 and CDK19, for which it acts as a selective chemical probe.[7] This dual specificity makes AUZ454 a valuable tool for dissecting the distinct and overlapping roles of these kinases in cell cycle control and transcriptional



regulation. However, for its full potential as a therapeutic agent to be evaluated, further studies are required to establish a comprehensive kinome-wide selectivity profile and to investigate potential non-kinase off-targets. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of AUZ454 and other kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. | BioWorld [bioworld.com]
- 7. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [AUZ454: A Technical Guide to Target Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586746#auz-454-target-specificity-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com